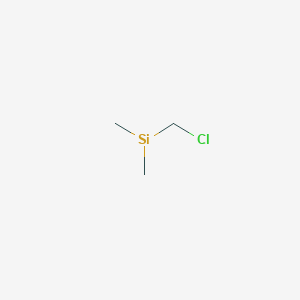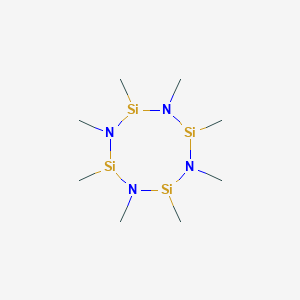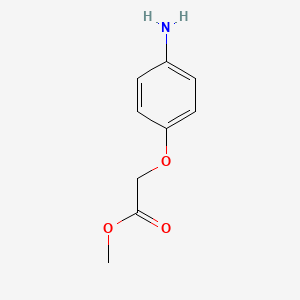
2-碘-1,4-二甲氧基苯
描述
2-Iodo-1,4-dimethoxybenzene (I-DMB) is an aromatic compound used in a variety of scientific research applications. I-DMB is a versatile molecule that has been used to study the reactivity of aromatic compounds, the properties of imines, and the reactivity of aldehydes. Additionally, I-DMB has been used in the synthesis of a variety of compounds, such as quinones and heterocycles.
科学研究应用
1. 异二聚体胶囊形成和客体包封
2-碘-1,4-二甲氧基苯展示了其在超分子化学领域的实用性,特别是在异二聚体胶囊的客体诱导组装中。小林等人(2003年)探索了四羧基腔体和四(3-吡啶基)腔体的组装成异二聚体胶囊,发现像2-碘-1,4-二甲氧基苯这样的1,4-二取代苯衍生物在某些溶剂中是诱导这些胶囊形成的有效客体。这个过程涉及复杂的相互作用,如CH-卤素和CH-π相互作用,突显了该化合物在创建特定分子结构(Kobayashi et al., 2003)中的重要性。
2. 大环内酯类抗生素奥赛林酸基团的合成
高桥等人(1980年)强调了2-碘-1,4-二甲氧基苯在大环内酯类抗生素合成中的作用。他们的研究展示了一种钯催化的羰基化方法,使用2-碘-1,4-二甲氧基苯的衍生物,导致了Zearalenone的前体的高效生产。这种方法提供了一种通用和便捷的合成奥赛林酸基团的途径,这是某些大环内酯结构中至关重要的组分(Takahashi et al., 1980)。
3. 用于锂电池的过充保护
2-碘-1,4-二甲氧基苯衍生物也被研究用于能量存储技术中。冯等人(2007年)合成了一个二甲氧基苯衍生物,突出了其作为锂电池过充保护的氧化还原穿梭体的潜力。这项研究表明了这类化合物在提高现代电池系统的安全性和效率方面的适应性(Feng et al., 2007)。
4. 改善非水溶性氧化还原流动电池的化学稳定性
1,4-二甲氧基苯衍生物在非水溶性氧化还原流动电池的阴极液的开发中占据重要地位。张等人(2017年)研究了这些化合物的使用,以实现高开路电位和优异的电化学可逆性。通过用双环取代和醚链修饰芳烃环,他们增强了阴极液分子的溶解性和化学稳定性,展示了该化合物在先进电池技术中的相关性(Zhang et al., 2017)。
作用机制
Target of Action
The primary target of 2-Iodo-1,4-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
2-Iodo-1,4-dimethoxybenzene: interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by 2-Iodo-1,4-dimethoxybenzene It is known that the compound’s interaction with benzene rings can lead to the formation of new organic compounds . These new compounds can then participate in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Iodo-1,4-dimethoxybenzene Given its molecular weight of 26406 , it is likely that the compound has good bioavailability
Result of Action
The molecular and cellular effects of 2-Iodo-1,4-dimethoxybenzene ’s action are largely dependent on the specific organic compounds it interacts with. By substituting the benzene ring, it can alter the structure and function of these compounds, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-1,4-dimethoxybenzene . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect its action and efficacy.
生化分析
Biochemical Properties
2-Iodo-1,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo electrophilic aromatic substitution, where the iodine atom can be replaced by other electrophiles. This interaction is crucial for understanding the reactivity and stability of aromatic compounds in biological systems .
Cellular Effects
2-Iodo-1,4-dimethoxybenzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these pathways, leading to changes in cellular function. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds within the cell, impacting overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Iodo-1,4-dimethoxybenzene exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s iodine atom plays a critical role in these interactions, as it can form strong bonds with nucleophilic sites on enzymes, leading to changes in their activity. Additionally, 2-Iodo-1,4-dimethoxybenzene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-1,4-dimethoxybenzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can diminish over time, likely due to its gradual degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of 2-Iodo-1,4-dimethoxybenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues. These findings highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
2-Iodo-1,4-dimethoxybenzene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The compound’s methoxy groups can undergo demethylation, while the iodine atom can be replaced by other functional groups through metabolic reactions. These pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Iodo-1,4-dimethoxybenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of 2-Iodo-1,4-dimethoxybenzene is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
2-iodo-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFRWOHBOPQTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446932 | |
| Record name | 2-iodo-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-35-6 | |
| Record name | 2-Iodo-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)





